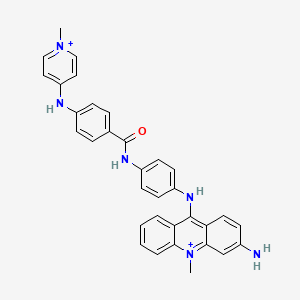
1-(Naphthalen-2-YL)heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-2-YL)heptan-1-one is a chemical compound characterized by the presence of a naphthalene ring attached to a heptanone chainThe molecular formula of this compound is C17H20O, and it has a molecular weight of approximately 240.34 g/mol .
Métodos De Preparación
The synthesis of 1-(Naphthalen-2-YL)heptan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where naphthalene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
1-(Naphthalen-2-YL)heptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-(Naphthalen-2-YL)heptan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: The compound’s structural properties make it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions and receptor binding.
Medicine: Research into potential therapeutic applications includes exploring its role as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-2-YL)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. For example, binding to a receptor may activate or inhibit a signaling pathway, leading to changes in cellular function .
Comparación Con Compuestos Similares
1-(Naphthalen-2-YL)heptan-1-one can be compared to other similar compounds, such as:
1-(Naphthalen-2-YL)ethan-1-one: This compound has a shorter carbon chain and different reactivity and applications.
1-(Naphthalen-2-YL)propan-1-one: Similar in structure but with a three-carbon chain, leading to different chemical and physical properties.
1-(Naphthalen-2-YL)butan-1-one: With a four-carbon chain, this compound exhibits unique properties compared to this compound.
The uniqueness of this compound lies in its specific chain length and the resulting chemical properties, making it suitable for particular applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
116530-52-0 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylheptan-1-one |
InChI |
InChI=1S/C17H20O/c1-2-3-4-5-10-17(18)16-12-11-14-8-6-7-9-15(14)13-16/h6-9,11-13H,2-5,10H2,1H3 |
Clave InChI |
BALLISZXOQIEDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





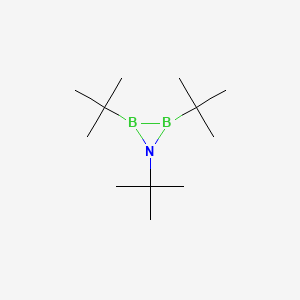
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)

![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
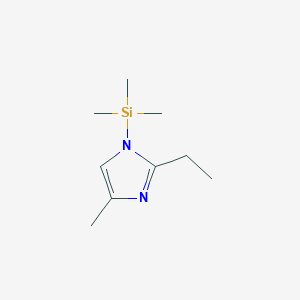
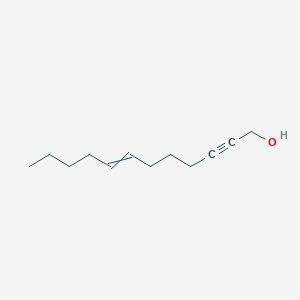
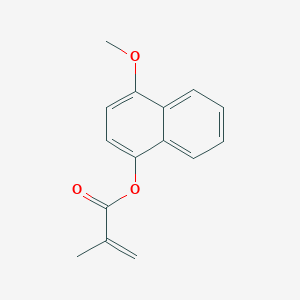
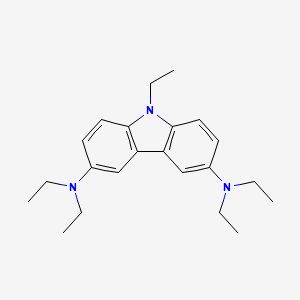

![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)
